Benzo[a]pyrene-9,10-diol-d10
Description
Benzo[a]pyrene-9,10-diol-d10 is a deuterated analog of the polycyclic aromatic hydrocarbon (PAH) metabolite benzo[a]pyrene-9,10-dihydrodiol. The "d10" designation indicates that ten hydrogen atoms in the molecule are replaced with deuterium, a stable isotope of hydrogen. This compound is primarily utilized as an internal standard in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify PAH metabolites in environmental and biological samples . Its isotopic labeling ensures minimal interference with non-deuterated analytes, enhancing measurement accuracy in complex matrices.
Properties
Molecular Formula |
C₂₀H₂D₁₀O₂ |
|---|---|
Molecular Weight |
294.37 |
Synonyms |
9,10-Dihydroxybenzo[a]pyrene-d10 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Benzo[a]pyrene Dihydrodiol Isomers
Benzo[a]pyrene undergoes enzymatic oxidation by cytochrome P450 (CYP) enzymes and epoxide hydrolase to form multiple dihydrodiol isomers. Key isomers include:
- Structural Differences : The 9,10-diol-d10 lacks the epoxide group present in diol epoxides (e.g., BPDE) and is distinguished by deuterium substitution.
Comparison with Benzo[a]pyrene Diol Epoxides (BPDE and rev-BPDE)
Benzo[a]pyrene-7,8-dihydrodiol-9,10-oxide (BPDE) is the ultimate carcinogenic metabolite of benzo[a]pyrene, formed via epoxidation of the 7,8-dihydrodiol. A structural isomer, rev-BPDE (benzo[a]pyrene-9,10-dihydrodiol-7,8-epoxide), differs in the position of the epoxide and diol groups .
- Toxicity : BPDE is 10–40× more cytotoxic than its parent compound, benzo[a]pyrene, due to its ability to form DNA adducts linked to lung cancer .
- Stereochemistry : BPDE exists as enantiomers (diol epoxide 1 and 2) with distinct mutagenic activities; diol epoxide 1 is more mutagenic but less stable than diol epoxide 2 .
Comparison with Hydroxylated Metabolites (e.g., 3-Hydroxybenzo[a]pyrene)
Hydroxylated metabolites, such as 3-hydroxybenzo[a]pyrene and 9-hydroxybenzo[a]pyrene, are formed via CYP-mediated oxidation. These compounds exhibit different biological activities:
- Metabolic Pathways : Hydroxylation is a detoxification route, but some metabolites (e.g., 9-hydroxybenzo[a]pyrene) retain tumor-promoting activity .
Comparison with Other Oxidized Derivatives (Quinones and Diones)
Benzo[a]pyrene-6,12-dione and 9,10-dihydrobenzo[a]pyrene-7(8H)-one are oxidation products formed via photodegradation or enzymatic pathways:
- ROS Generation: Quinones like benzo[a]pyrene-6,12-dione contribute to oxidative stress, unlike the inert 9,10-diol-d10 .
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